4-Bromo-2-(dimethylamino)phenol
Description
4-Bromo-2-(dimethylamino)phenol is a phenolic derivative featuring a bromine atom at the 4-position and a dimethylamino group (-N(CH₃)₂) at the 2-position of the aromatic ring. The dimethylamino group is a strong electron-donating substituent, influencing the compound’s electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C8H10BrNO |
|---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
4-bromo-2-(dimethylamino)phenol |
InChI |
InChI=1S/C8H10BrNO/c1-10(2)7-5-6(9)3-4-8(7)11/h3-5,11H,1-2H3 |
InChI Key |
ADTIXQXHDSYMSV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenolic Derivatives
- 4-Bromo-2-[(4-chlorophenyl)imino]methylphenol (): Replacing the dimethylamino group with a chlorophenylimino moiety alters the compound’s electronic profile. The chlorine atom introduces electronegativity, reducing electron density on the aromatic ring compared to the dimethylamino group. This substitution may decrease solubility in polar solvents .
- chloro) and methoxy groups affect biological activity. Bromine’s larger atomic radius may enhance binding affinity in receptor interactions .
Amino Group Variations
- 4-Bromo-2-(2-pyridylmethyliminomethyl)phenol (): Replacing dimethylamino with a pyridyl group introduces nitrogen coordination sites, making the compound suitable for metal complexation. The C–N bond length (1.269 Å) is slightly shorter than in dimethylamino analogs, suggesting stronger conjugation .
- 4-Bromo-2-[(3-mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)methyl]phenol (): The triazole-thiol group enhances chelating ability, enabling applications in catalysis or medicinal chemistry, unlike the dimethylamino group’s electron-donating effects .
Complex Side Chain Modifications
- 4-Bromo-2-(5-(dimethylamino)-2-(4-fluorophenyl)-1-hydroxypentan-2-yl)phenol (): The fluorophenyl and hydroxyl groups introduce hydrogen-bonding capacity, which may enhance biological targeting compared to simpler dimethylamino derivatives .
Pharmacological Activity
- 4-Bromo-2-((2-(2,4-dinitrophenyl)hydrazono)methyl)phenol () exhibits antitumor activity, attributed to the hydrazono group’s ability to intercalate DNA. This suggests that dimethylamino-substituted analogs could be modified for enhanced bioactivity .
- 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) (): A psychoactive designer drug, illustrating how bromine and methoxy positioning on phenolic derivatives influence central nervous system interactions .
Coordination Chemistry
- 4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol () forms stable metal complexes due to its imino and hydroxyl groups, a property shared with dimethylamino analogs but with varying steric demands .
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